molecular formula C20H18ClN3O4S B2448165 N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921558-75-0

N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2448165
CAS No.: 921558-75-0
M. Wt: 431.89
InChI Key: HZXRRSDGKZHOKG-UHFFFAOYSA-N
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Description

N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
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Scientific Research Applications

Hypoxia-selective Antitumor Agents

A study by Palmer et al. (1996) explored the synthesis and hypoxic cell cytotoxicity of regioisomers of hypoxia-selective cytotoxins, which share a conceptual similarity with the compound through their mechanism targeting hypoxic tumor cells. These compounds demonstrated varying degrees of selectivity and efficacy, suggesting potential applications in designing cancer therapies that target hypoxic tumor microenvironments, a common feature of solid tumors (Palmer et al., 1996).

Novel Protecting Groups for Thiazol Derivatives

Research by Grunder-Klotz and Ehrhardt (1991) on the use of the 3,4-dimethoxybenzyl moiety as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides indicates the importance of protective groups in synthesizing and manipulating thiazol derivatives. This study may provide insights into synthetic strategies that could be applicable to compounds like N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (Grunder-Klotz & Ehrhardt, 1991).

Anticancer Activity of Thiazole Derivatives

A study on the synthesis and biological evaluation of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives by Suh et al. (2012) revealed that these compounds showed direct inhibition of 5-lipoxygenase (LOX), an enzyme involved in inflammation and potentially cancer progression. Such research underscores the therapeutic potential of thiazole derivatives in designing new anti-inflammatory and anticancer agents, relevant to the structure of interest (Suh et al., 2012).

Properties

IUPAC Name

N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-16-6-12(7-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-4-13(21)8-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXRRSDGKZHOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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